4,8-Dioxaspiro[2.5]oct-1-ene
Overview
Description
4,8-Dioxaspiro[2.5]oct-1-ene is a chemical compound with the molecular formula C6H8O2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dioxaspiro[2.5]oct-1-ene typically involves the reaction of 1,3-dichloroacetone with neopentyl glycol in the presence of p-toluenesulfonic acid as a catalyst. The reaction mixture is heated to reflux in benzene, and water is removed azeotropically. The resulting product is then purified through distillation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale distillation and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4,8-Dioxaspiro[2.5]oct-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
4,8-Dioxaspiro[2.5]oct-1-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,8-Dioxaspiro[2.5]oct-1-ene involves its ability to undergo various chemical transformations. Its spiro structure allows it to participate in ring-opening reactions, isomerization, and cycloaddition reactions. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene: This compound has a similar spiro structure but with additional methyl groups, which can affect its reactivity and applications.
Cyclopropenone Derivatives: These compounds share a similar ring structure and are used in similar types of chemical reactions.
Uniqueness: 4,8-Dioxaspiro[2.5]oct-1-ene is unique due to its specific spiro structure, which imparts distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
4,8-dioxaspiro[2.5]oct-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-7-6(2-3-6)8-5-1/h2-3H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQNFQSASCLYLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C=C2)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337494 | |
Record name | 4,8-Dioxaspiro[2.5]oct-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60935-21-9 | |
Record name | 4,8-Dioxaspiro[2.5]oct-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4,8-Dioxaspiro[2.5]oct-1-ene?
A: this compound is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.08 g/mol []. It is a clear liquid with a boiling point of approximately 40-55 °C at 0.015 mmHg [].
Q2: How is this compound synthesized?
A: Two main synthetic routes exist. The first involves treating commercially available 1,3-dichloroacetone with neopentyl glycol and a catalytic amount of p-toluenesulfonic acid to form 2,2-bis-chloromethyl-5,5-dimethyl[1,3]dioxane. Subsequent treatment with sodium amide in liquid ammonia yields this compound []. The alternative route utilizes a transketalization of 1-bromo-3-chloro-2,2-dimethoxypropane, followed by cyclization with potassium amide in liquid ammonia [].
Q3: What are the notable reactions of this compound in organometallic chemistry?
A: this compound reacts with bis(trimethylphosphane)titanocene to form an η2-cyclopropene complex. This complex undergoes a thermal rearrangement to yield a metallacyclobutene derivative []. Similar reactivity is observed with (1-butene)(trimethylphosphane)zirconocene, highlighting the compound's versatility in forming organometallic complexes [].
Q4: How does this compound behave in reactions with tungsten complexes?
A: This compound reacts with tungsten (IV) imido precursors of the type WCl2(NAr)(PX3)3. Depending on the steric bulk of the imido ligand, the reaction can yield either η2-cyclopropene complexes or vinyl alkylidene complexes through cyclopropene ring-opening []. These reactions highlight the potential of this compound as a precursor for synthesizing various organometallic tungsten complexes.
Q5: Are there any applications of this compound in organic synthesis?
A: Yes, this compound can be utilized in the synthesis of substituted cyclopropenone acetals. For example, it reacts with 2-cyclopenten-1-one to yield cis-5-(5,5-dimethyl-1,3-dioxan-2-ylidene)hexahydro-1(2H)-pentalen-2-one via a [3+2] cycloaddition reaction []. This example demonstrates the utility of this compound as a building block in the synthesis of more complex molecules.
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